2-(3,4-dihidro-2H-pirrol-5-il)piridina

Descripción general

Descripción

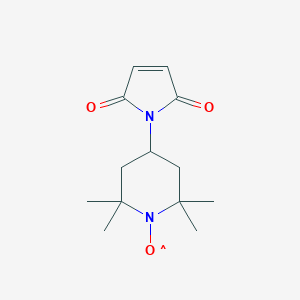

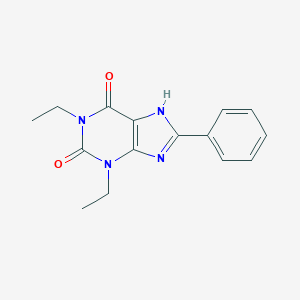

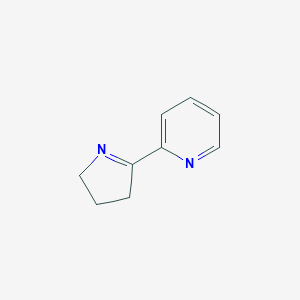

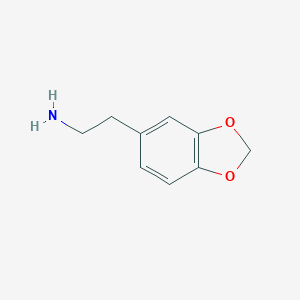

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas e identificación

“2-(3,4-Dihidro-2H-pirrol-5-il)piridina” es un compuesto químico con la fórmula molecular C8H10N2 . También se conoce como “o-Miosimina” y tiene un Número de Registro CAS de 532-12-7 . El compuesto generalmente se almacena a 4°C y se protege de la luz .

Síntesis de nuevos derivados

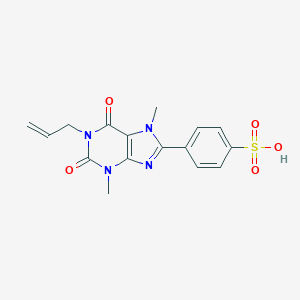

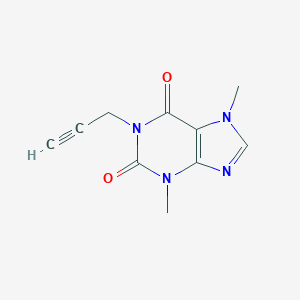

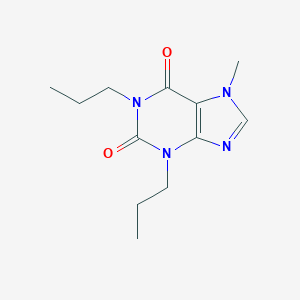

Este compuesto se ha utilizado en la síntesis de nuevos derivados. Por ejemplo, mediante la condensación de una sola etapa de 6-(aril amino) pirimidina-2,4 (1H, 3H) -dionas con pirrolidin-2-ona, se obtuvieron nuevos compuestos antivirales potenciales .

Bloque de construcción para fármacos antidiabéticos

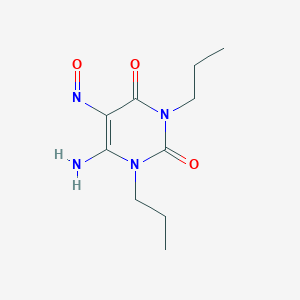

El compuesto se ha utilizado como bloque de construcción en la síntesis del fármaco antidiabético glimepirida. Se ha logrado una síntesis práctica y fácilmente escalable de 3-etil-4-metil-1,5-dihidro-2H-pirrol-2-ona, un importante bloque de construcción de la glimepirida .

Reacciones multicomponente (MCR)

Mecanismo De Acción

Target of Action

The primary target of o-Myosmine is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the nervous system. It plays a crucial role in neurotransmission and is involved in various physiological processes.

Mode of Action

o-Myosmine interacts with its target, the α4β2 nAChR, with a relatively low affinity, having a Ki value of 3300 nM . The interaction of o-Myosmine with the receptor can influence the receptor’s function, potentially altering the transmission of signals in the nervous system.

Biochemical Pathways

It is known that o-myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine . These compounds may have further effects on cellular processes and pathways.

Pharmacokinetics

It has been observed that in wistar rats, a higher percentage of the radioactivity from o-myosmine was excreted in urine at lower doses (0001 and 0005 μmol/kg), compared to higher doses (05 and 50 μmol/kg), where only 778% and 754% of the dose was found in urine . This suggests that the bioavailability of o-Myosmine may be dose-dependent.

Result of Action

The formation of hpb and n’-nitrosonornicotine through the nitrosation of o-myosmine suggests that it may have potential carcinogenic effects, particularly in relation to esophageal cancer .

Action Environment

The action, efficacy, and stability of o-Myosmine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nitrosation of o-Myosmine . Additionally, factors such as temperature and the presence of other substances can potentially influence the interaction of o-Myosmine with its target receptor and its subsequent effects.

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits low affinity for the α4β2 subtype of nAChRs with a Ki value of 3300 nM . This interaction is crucial as nAChRs are involved in neurotransmission and various neurological processes. Additionally, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can undergo nitrosation to form carcinogenic compounds such as N’-nitrosonornicotine .

Cellular Effects

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nAChRs. The compound’s interaction with these receptors can modulate neurotransmitter release and impact gene expression related to neuronal function . Furthermore, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can influence cellular metabolism by affecting the metabolic pathways it is involved in .

Molecular Mechanism

At the molecular level, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine exerts its effects primarily through binding interactions with nAChRs. This binding can lead to either inhibition or activation of these receptors, depending on the context. The compound’s ability to undergo nitrosation also suggests a potential mechanism for its carcinogenic effects, as the nitrosated products can interact with DNA and other cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some studies indicating potential long-term impacts on neurotransmitter release and receptor sensitivity .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity, including convulsions and other neurological symptoms . The threshold for these effects is dose-dependent, with significant toxic effects observed at doses above 50 μmol/kg .

Metabolic Pathways

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and nitrosation reactions . The enzymes involved in these processes include cytochrome P450 oxidases, which facilitate the compound’s conversion to various metabolites . These metabolic processes can influence the overall metabolic flux and levels of related metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm and nucleus, where it can exert its effects on gene expression and other cellular functions . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOSBQIPCBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309009 | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-27-5 | |

| Record name | 4593-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

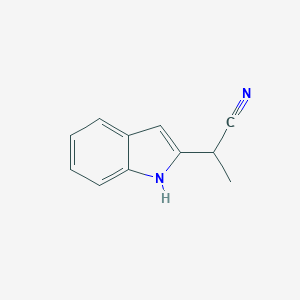

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)